molecular formula C16H26N4O3S B2666044 N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-17-2

N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2666044
CAS No.: 946247-17-2
M. Wt: 354.47
InChI Key: FIMWBVDVCVGKIL-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H26N4O3S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands

Research has shown that arylpiperazine derivatives, specifically those involving N4-substitution, can enhance affinity for 5-HT1A serotonin receptors, potentially reducing affinity for 5-HT1B sites. These compounds, including phenyl, 2-methoxyphenyl, or 1-naphthyl derivatives with phthalimido or benzamido groups, display high affinity for 5-HT1A sites. One compound demonstrated a higher affinity than serotonin, marking it as a high-affinity agent for 5-HT1A receptors. This suggests potential applications in developing agents targeting serotonin receptors for therapeutic purposes (Glennon et al., 1988).

H1-antihistaminic Agents

Another study focused on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, testing them for H1-antihistaminic activity. The research highlighted the significant role of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity, especially in vivo. This indicates the compound's potential in the development of new antihistaminic agents (Iemura et al., 1986).

5-HT6 Serotonin Receptor Ligands

Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines aimed to evaluate the role of linkers between the triazine moiety and an aromatic substituent for affinity to the human serotonin 5-HT6 receptor. The study found that branching the methoxyl linker increased affinity for the human 5-HT6R, presenting a new lead structure for further development (Łażewska et al., 2019).

ABCB1 Inhibitors

A study on 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors linked this moiety to different basic nuclei, demonstrating potent inhibitory activity against ABCB1 activity. This research contributes to the development of new small ABCB1 inhibitors with potential applications in combating multidrug resistance in cancer therapy (Colabufo et al., 2008).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19-5-7-20(8-6-19)14(13-3-10-24-12-13)11-18-16(22)15(21)17-4-9-23-2/h3,10,12,14H,4-9,11H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMWBVDVCVGKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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